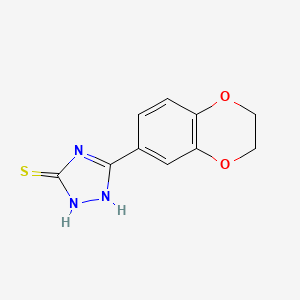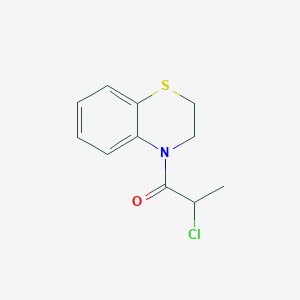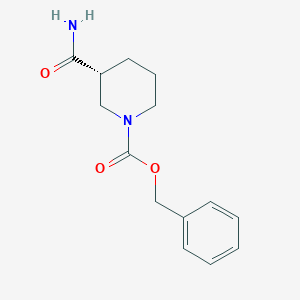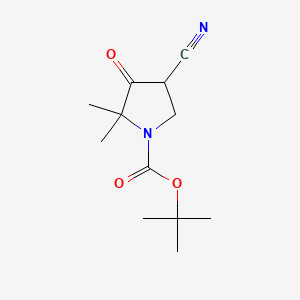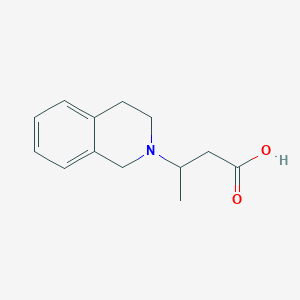
3-(3,4-二氢异喹啉-2(1H)-基)丁酸
描述
The compound “3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid” is a novel, highly potent, and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . It has been identified as a target of interest in both breast and prostate cancer .
Synthesis Analysis
The synthesis of this compound involves several steps. Crystal structure studies showed that the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . SAR studies around this lead showed that the positioning of the carboxylate was critical, although it could be substituted by acid isosteres and amides .Molecular Structure Analysis
The molecular structure of this compound is complex. The carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .科学研究应用
化学合成和反应性:
- 一项研究详细介绍了通过贝克曼脱水解制备 3,3-二烷基-1-氰基-3,4-二氢异喹啉,重点介绍了它们参与 Ritter 反应形成取代的双-1,1'-(3,4-二氢异喹啉) (Glushkov、Karmanov 和 Shklyaev,2006).
- 另一项研究合成了一系列新的 2-(3,3-二甲基-3,4-二氢异喹啉-1-基)丙酸酰胺,并研究了它们对凝血的影响,揭示这些化合物是止血剂 (Limanskii 等人,2009).
药理学潜力:
- 对 3-(3,4-二氢异喹啉-2(1H)-基磺酰基)苯甲酸的研究表明,这些化合物是 5 型 17-β-羟基类固醇脱氢酶 AKR1C3 的高效且选择性抑制剂,AKR1C3 是乳腺癌和前列腺癌治疗中的靶点 (Jamieson 等人,2012).
化学性质和相互作用:
- 一项研究对 (3-仲丁基-2,3-二氢异喹啉-4-亚甲基)乙酸的衍生物进行了全面的实验和计算分析,其中一些是钙蛋白酶抑制剂,可能可用作治疗剂 (Alonso 等人,2010).
合成技术:
- 报道了通过亲碳路易斯酸催化的串联亲核加成和 2-(1-炔基)芳基亚胺和 2-(1-炔基)芳基醛的环化合成 1,2-二氢异喹啉和 1H-异色满,展示了一种合成这些化合物的有效方法 (Obika 等人,2007).
作用机制
Target of Action
The primary target of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
未来方向
The compound has shown promising results as a potent and selective inhibitor of AKR1C3, a target of interest in both breast and prostate cancer . Future research could focus on further understanding its mechanism of action, optimizing its synthesis, and assessing its potential as a therapeutic agent in cancer treatment.
生化分析
Biochemical Properties
3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with aldo-keto reductase enzymes, particularly the type 5 17-β-hydroxysteroid dehydrogenase AKR1C3 . The interaction involves the binding of the carboxylate group of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid to the oxyanion hole of the enzyme, while the dihydroisoquinoline moiety binds in an adjacent hydrophobic pocket . This interaction inhibits the enzyme’s activity, which is crucial in the metabolism of steroids.
Cellular Effects
The effects of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of AKR1C3 by 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid can lead to alterations in steroid hormone levels, impacting cell proliferation and apoptosis in hormone-dependent cancers . Additionally, it may affect the expression of genes involved in metabolic pathways and stress responses.
Molecular Mechanism
At the molecular level, 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid exerts its effects through specific binding interactions with biomolecules. The compound’s carboxylate group occupies the oxyanion hole in the AKR1C3 enzyme, while the dihydroisoquinoline moiety binds in a hydrophobic pocket . This binding inhibits the enzyme’s activity, leading to changes in the metabolism of steroids and other substrates. Furthermore, 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid may also influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of AKR1C3, resulting in prolonged alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid vary with different dosages in animal models. At low doses, the compound may selectively inhibit AKR1C3 without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including disruptions in steroid hormone balance and metabolic disturbances. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of the target enzyme.
Metabolic Pathways
3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid is involved in metabolic pathways related to steroid metabolism. It interacts with enzymes such as AKR1C3, influencing the conversion of steroid hormones . The compound’s inhibition of AKR1C3 can lead to changes in metabolic flux and metabolite levels, impacting various physiological processes. Additionally, 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid may interact with cofactors that modulate its activity and stability.
Transport and Distribution
Within cells and tissues, 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid are critical for its biological activity and effects on cellular function.
Subcellular Localization
The subcellular localization of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10(8-13(15)16)14-7-6-11-4-2-3-5-12(11)9-14/h2-5,10H,6-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWJLDUCXYHBOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1CCC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


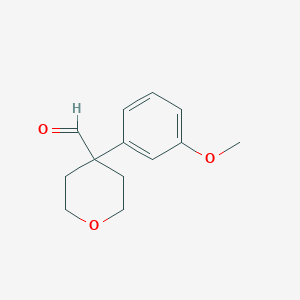
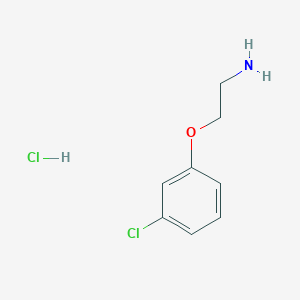
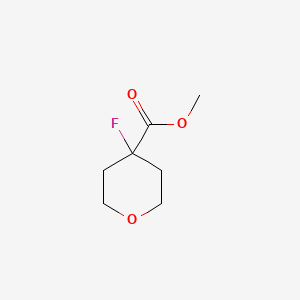

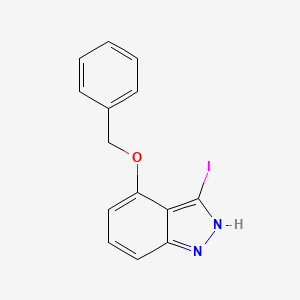
![[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid](/img/structure/B1451808.png)


